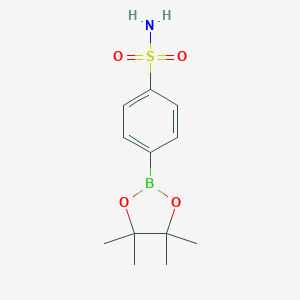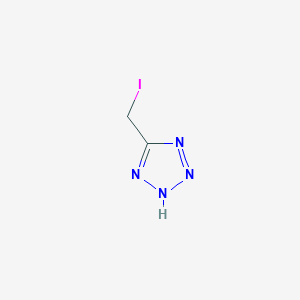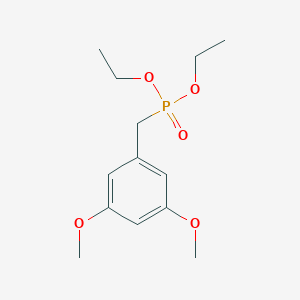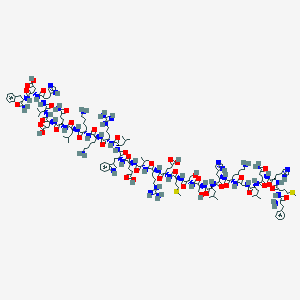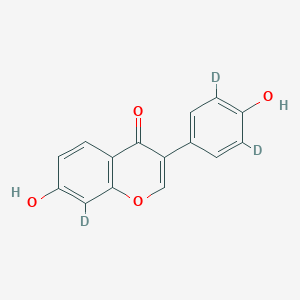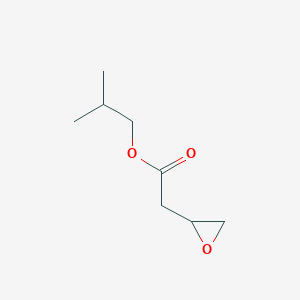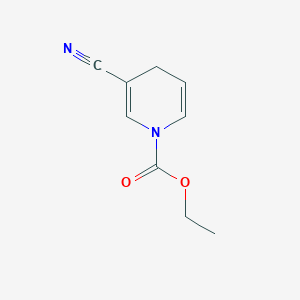
Ethyl 3-cyano-4H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyano-4H-pyridine-1-carboxylate is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a pyridine ring and a cyano group. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Ethyl 3-cyano-4H-pyridine-1-carboxylate is not well understood. However, it is believed that it acts by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-cyano-4H-pyridine-1-carboxylate has various biochemical and physiological effects. It has been shown to have anti-tumor activity in vitro and in vivo. It also has anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to have anti-viral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 3-cyano-4H-pyridine-1-carboxylate is its versatility. It can be used as a starting material for the synthesis of various heterocyclic compounds and biologically active compounds. Moreover, it can be used as a ligand for the preparation of metal complexes that have potential applications in catalysis and material science. However, one of the limitations of Ethyl 3-cyano-4H-pyridine-1-carboxylate is its toxicity. It is a hazardous chemical and should be handled with care.
Direcciones Futuras
There are several future directions for the research on Ethyl 3-cyano-4H-pyridine-1-carboxylate. One of the directions is the synthesis of new heterocyclic compounds and biologically active compounds using Ethyl 3-cyano-4H-pyridine-1-carboxylate as a starting material. Another direction is the preparation of new metal complexes using Ethyl 3-cyano-4H-pyridine-1-carboxylate as a ligand. Moreover, the mechanism of action of Ethyl 3-cyano-4H-pyridine-1-carboxylate should be further investigated to understand its biological activity better.
Métodos De Síntesis
Ethyl 3-cyano-4H-pyridine-1-carboxylate can be synthesized through several methods. One of the most common methods is the reaction of ethyl nicotinate with malononitrile in the presence of a base. The reaction produces Ethyl 3-cyano-4H-pyridine-1-carboxylate as the main product. Other methods include the reaction of 3-chloro-4-pyridinecarboxylic acid with ethyl cyanoacetate and the reaction of 3-cyano-4-pyridone with ethyl chloroformate.
Aplicaciones Científicas De Investigación
Ethyl 3-cyano-4H-pyridine-1-carboxylate has various applications in scientific research. It is used as a starting material for the synthesis of various heterocyclic compounds. It is also used as a building block for the synthesis of various biologically active compounds such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. Moreover, it is used as a ligand for the preparation of metal complexes that have potential applications in catalysis and material science.
Propiedades
Número CAS |
103935-35-9 |
|---|---|
Nombre del producto |
Ethyl 3-cyano-4H-pyridine-1-carboxylate |
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
ethyl 3-cyano-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3,5,7H,2,4H2,1H3 |
Clave InChI |
BEFXESTWRIRVQW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CCC(=C1)C#N |
SMILES canónico |
CCOC(=O)N1C=CCC(=C1)C#N |
Sinónimos |
1(4H)-Pyridinecarboxylic acid, 3-cyano-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





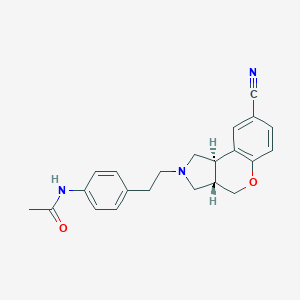
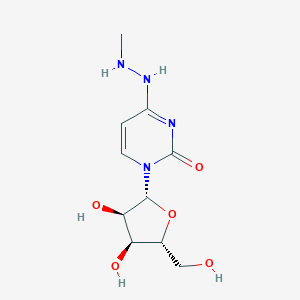
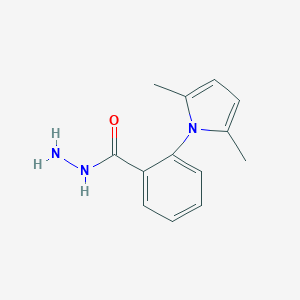
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)

